molecular formula C14H11BrClNO2 B5712815 (E)-N-(4-BROMO-3-CHLORO-2-METHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE

(E)-N-(4-BROMO-3-CHLORO-2-METHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE

Cat. No.: B5712815
M. Wt: 340.60 g/mol
InChI Key: WBACJYAZCVWXBF-QPJJXVBHSA-N
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Description

(E)-N-(4-BROMO-3-CHLORO-2-METHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromine, chlorine, and methyl group attached to a phenyl ring, along with a furan ring and a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-BROMO-3-CHLORO-2-METHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-chloro-2-methylphenylamine and 2-furylacrylic acid.

    Condensation Reaction: The primary step involves a condensation reaction between the amine group of 4-bromo-3-chloro-2-methylphenylamine and the carboxyl group of 2-furylacrylic acid, forming the amide bond.

    Reaction Conditions: This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-BROMO-3-CHLORO-2-METHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(4-BROMO-3-CHLORO-2-METHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-BROMO-3-CHLORO-2-METHYLPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-N-(4-BROMO-3-CHLORO-2-METHYLPHENYL)-3-(2-PYRIDYL)-2-PROPENAMIDE: Contains a pyridine ring instead of a furan ring.

Uniqueness

(E)-N-(4-BROMO-3-CHLORO-2-METHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-N-(4-bromo-3-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c1-9-12(6-5-11(15)14(9)16)17-13(18)7-4-10-3-2-8-19-10/h2-8H,1H3,(H,17,18)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBACJYAZCVWXBF-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1Cl)Br)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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